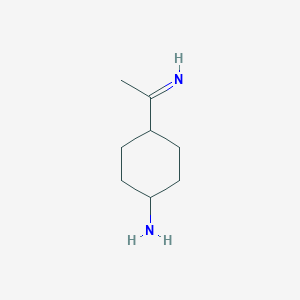

Cyclohexanamine, 4-(1-iminoethyl)-

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

4-ethanimidoylcyclohexan-1-amine |

InChI |

InChI=1S/C8H16N2/c1-6(9)7-2-4-8(10)5-3-7/h7-9H,2-5,10H2,1H3 |

InChI Key |

JAHRPDMIKPTMBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=N)C1CCC(CC1)N |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Cyclohexanamine, 4 1 Iminoethyl

Direct Synthesis Approaches

Direct synthetic strategies focus on building the molecule in a more linear fashion, either by functionalizing a pre-existing cyclohexane (B81311) ring or by introducing the key groups through specific reactions.

Catalytic Hydrogenation-Based Routes

A primary route to cyclohexylamine (B46788) derivatives involves the catalytic hydrogenation of the corresponding aniline (B41778) precursor. wikipedia.org This method is widely used for producing cyclohexylamines from anilines, often employing cobalt or nickel-based catalysts. wikipedia.org For the synthesis of Cyclohexanamine, 4-(1-iminoethyl)-, a potential pathway would involve the catalytic hydrogenation of a substituted aniline.

The hydrogenation of substituted anilines to their corresponding cyclohexylamines can be influenced by various factors, including the catalyst, solvent, and reaction conditions. For instance, the hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine has been achieved with high conversion and selectivity using a Ru/Al2O3 catalyst. researchgate.net The choice of solvent can also play a crucial role in the reaction's outcome. researchgate.net

Another relevant approach is the oximation-hydrogenation of cyclohexanones. mdpi.com This two-step process involves the conversion of a ketone to an oxime, which is then hydrogenated to the corresponding amine. mdpi.com This method has been successfully applied to the synthesis of 1,3-cyclohexanediamine (B1580663) from 1,3-cyclohexanedione. mdpi.com

| Reactant | Catalyst | Product | Yield | Reference |

| Aniline | Cobalt or Nickel-based | Cyclohexylamine | High | wikipedia.org |

| 1,4-Phenylenediamine | 5% Ru/Al2O3 | 1,4-Cyclohexanediamine | 87% selectivity | researchgate.net |

| 1,3-Cyclohexanedione | Raney Ni | 1,3-Cyclohexanediamine | 87.4% | mdpi.com |

Alkylation Strategies

Alkylation methods can be employed to introduce the amine and iminoethyl groups onto a cyclohexane framework. While specific examples for Cyclohexanamine, 4-(1-iminoethyl)- are not detailed in the provided results, the general principles of alkylation of ammonia (B1221849) with cyclohexanol (B46403) to produce cyclohexylamine are known. wikipedia.org This suggests that a suitably functionalized cyclohexanol could potentially be used as a starting material.

Indirect Synthetic Routes and Precursor Utilization

Indirect routes offer alternative pathways to the target molecule, often through the construction of the core structure from simpler starting materials or by modifying existing cyclohexanamine intermediates.

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), such as the Mannich reaction, are powerful tools for the efficient construction of complex molecules in a single step. organic-chemistry.orgnih.gov The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. wikipedia.org A typical reaction involves an aldehyde, a primary or secondary amine, and a ketone, leading to the formation of a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the ketone. wikipedia.orgyoutube.com This reaction has been proposed to be involved in the biosynthesis of alkaloids, particularly those containing piperidine (B6355638) rings. organic-chemistry.orgnih.gov While a direct application to Cyclohexanamine, 4-(1-iminoethyl)- is not explicitly described, the principles of the Mannich reaction suggest its potential for assembling the required cyclohexanamine scaffold.

Derivatization from Other Cyclohexanamine Intermediates

The synthesis of the target compound can also be achieved by modifying other readily available cyclohexanamine intermediates. This approach often involves functional group interconversions. For instance, a ketone can be transformed into an imine.

A relevant example is the preparation of trans-4-methylcyclohexylamine from trans-4-methylcyclohexanecarboxylic acid. This process involves a rearrangement reaction with sodium azide (B81097) to form an isocyanate, which is then hydrolyzed to the final amine product. google.com This highlights how a carboxylic acid functional group on a cyclohexane ring can be converted into an amine.

Furthermore, derivatization techniques are also used for the analytical determination of cyclohexylamines. Pre-column derivatization with o-phtaldialdehyde (OPA) followed by HPLC/DAD assay is a method used for the quantification of cyclohexylamine as an impurity. researchgate.net This indicates that the amine group of a cyclohexanamine is reactive and can be readily derivatized.

Stereoselective Synthesis of Isomers

The synthesis of specific stereoisomers of substituted cyclohexylamines is crucial, particularly for pharmaceutical applications. The catalytic hydrogenation of cyclohexylidenamines can be performed in a cis-selective manner using specific catalysts. google.com For instance, the hydrogenation of a tetrahydronaphthalene derivative in the presence of a copper chromite catalyst can lead to a high cis/trans ratio of the resulting amine. google.com

The stereoselectivity of the hydrogenation reaction can be influenced by the choice of catalyst and reaction conditions. For example, the hydrogenation of p-toluidine (B81030) in the presence of a noble metal catalyst and an alkali hydroxide (B78521) can increase the selectivity for the trans-isomer of 4-methylcyclohexylamine. google.com

Asymmetric Mannich reactions, often employing organocatalysts like proline, can be used to achieve stereoselective synthesis of β-amino carbonyl compounds. wikipedia.org These methods can favor the formation of either syn or anti products depending on the catalyst and reactants used. wikipedia.org Similarly, enantioselective three-component reactions catalyzed by metal complexes, such as gold(I), have been developed to produce chiral cyclic compounds. nih.gov

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Catalytic Hydrogenation | Copper chromite | High cis-selectivity | google.com |

| Catalytic Hydrogenation | Noble metal catalyst with alkali hydroxide | High trans-selectivity | google.com |

| Asymmetric Mannich Reaction | Proline | Favors syn-product | wikipedia.org |

| Three-component Reaction | Gold(I) complex | Enantioselective | nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Practices for Cyclohexanamine, 4-(1-iminoethyl)- Production

The industrial synthesis of specialty amines and their derivatives is increasingly scrutinized through the lens of green chemistry and sustainability. For a target compound such as Cyclohexanamine, 4-(1-iminoethyl)-, sustainable production strategies would focus on minimizing waste, reducing energy consumption, utilizing renewable feedstocks, and employing catalytic over stoichiometric reagents. While direct synthetic routes for this specific molecule are not extensively documented in dedicated literature, its structure—a cyclohexylamine core with a 4-position iminoethyl substituent—allows for the exploration of green methodologies based on the synthesis of its constituent functional groups.

A plausible green synthetic pathway would likely involve a two-step process: first, the formation of a 4-acetylcyclohexanamine intermediate, followed by an imination reaction. Green principles can be applied to each stage.

The synthesis of the cyclohexylamine core often relies on the hydrogenation of the corresponding aniline derivative or the reductive amination of a cyclohexanone (B45756) precursor. The hydrogenation of aromatic compounds like aniline is a primary industrial route to cyclohexylamine. wikipedia.org Green advancements in this area focus on developing highly efficient and recyclable catalysts. For instance, ruthenium-based catalysts supported on graphitic carbon nitride (Ru/g-C₃N₄) have been investigated for the hydrogenation of m-phenylenediamine (B132917) to 1,3-cyclohexanediamine, achieving good yields under optimized conditions. mdpi.com Another key strategy is the reductive amination of ketones. The conversion of various cyclohexanones to their corresponding cyclohexylamines can be achieved with high efficiency through an oximation-hydrogenation sequence. mdpi.com This method has shown high yields for both the oximation step (80-93%) and the subsequent hydrogenation (76-100%). mdpi.com

The choice of solvent is a critical factor in sustainable synthesis. While water is the ideal green solvent, its use can sometimes lead to undesirable side reactions like hydrolysis. mdpi.com Methanol has been identified as a more effective solvent in certain hydrogenations, as it dissolves reactants well, allowing for higher substrate concentrations which reduces solvent volume and energy for removal, and is relatively low-cost. mdpi.com

For the second stage, the formation of the imine group, green approaches often favor catalyst-free and solvent-free conditions. The reaction of amines with carbonyl compounds can proceed at elevated temperatures without the need for a catalyst or solvent, with the only byproduct being water. ajgreenchem.com This method offers high yields, short reaction times, and a simple work-up procedure, often involving just filtration and washing. ajgreenchem.comarkat-usa.org

Heterogeneous catalysis offers significant sustainability advantages, primarily through the ease of catalyst separation and potential for reuse. For transformations involving cyclohexanone derivatives, catalysts based on palladium supported on a Mg-Al layered double hydroxide (LDH) have proven effective for converting cyclohexanone oximes to primary anilines. nih.gov Such catalysts are robust, can be used in low loadings (e.g., 0.2 mol%), and can be recycled multiple times without significant loss of activity. nih.gov A one-pot synthesis of primary anilines directly from cyclohexanones and hydroxylamine (B1172632) using this catalytic system further enhances the green credentials of the process. nih.gov

The following table summarizes research findings on related syntheses, illustrating the practical application of green chemistry principles.

| Reaction Type | Starting Material | Catalyst | Solvent | Key Conditions | Product Yield | Reference |

| Hydrogenation | m-Phenylenediamine | Ru/g-C₃N₄ | 1,4-Dioxane | 130°C, 5 MPa H₂ | 73% | mdpi.com |

| Reductive Amination | 1,3-Cyclohexanedione | Raney Ni | 1,4-Dioxane | 100°C, 6 MPa H₂, NH₃ | 95.1% | mdpi.com |

| Oximation-Hydrogenation | 1,3-Cyclohexanedione | Raney Ni (for hydrogenation) | Methanol | 80°C, 6 MPa H₂ | 90.1% (for hydrogenation) | mdpi.com |

| Dehydration/Dehydrogenation | Cyclohexanone Oxime | Pd(OH)ₓ/LDH | Toluene | 110°C | >99% | nih.gov |

| Imine Synthesis | (Substituted) Salicylaldehydes & Malononitrile | Cyclohexylamine (Organocatalyst) | Solvent-free | Ambient Temperature | High | arkat-usa.org |

| β-Enaminone Synthesis | Aromatic Amines & β-Dicarbonyls | None | Solvent-free | 120°C | High-to-excellent | ajgreenchem.com |

Applying these findings, a sustainable synthesis for Cyclohexanamine, 4-(1-iminoethyl)- could be envisioned. It would begin with the reductive amination of 4-acetylcyclohexanone using a recyclable, heterogeneous catalyst like Raney Nickel or a supported noble metal catalyst in a green solvent such as methanol. The resulting 4-acetylcyclohexanamine intermediate would then undergo a condensation reaction with ammonia. This second step could ideally be performed under solvent-free and catalyst-free conditions at moderate temperatures to form the final imine product, with water as the sole byproduct, thereby maximizing atom economy and minimizing environmental impact.

Reaction Mechanisms and Reactivity Studies of Cyclohexanamine, 4 1 Iminoethyl

Nucleophilic Reactivity of the Amine Moiety

The primary amine group attached to the cyclohexane (B81311) ring is expected to be the primary center of nucleophilicity in the molecule. As an aliphatic amine, it is a moderately strong base and a good nucleophile, capable of participating in a variety of chemical transformations. wikipedia.org Its reactivity is generally greater than that of its aromatic analog, aniline (B41778), because the lone pair of electrons on the nitrogen is not delocalized into an aromatic system. masterorganicchemistry.com

Carbonyl Condensation Reactions Leading to Imine Formation

The primary amine of Cyclohexanamine, 4-(1-iminoethyl)- can react with aldehydes and ketones to form new imines, also known as Schiff bases. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The process is typically reversible and often requires acid catalysis to facilitate the removal of a water molecule from the intermediate carbinolamine.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic intermediate which, after proton transfer, yields a neutral carbinolamine. Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water), which is then eliminated to form the iminium ion. Subsequent deprotonation yields the final imine product.

Aza-Michael Additions with Electron-Deficient Alkenes

The amine group of Cyclohexanamine, 4-(1-iminoethyl)- is a competent nucleophile for aza-Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. researchgate.net This reaction forms a new carbon-nitrogen bond at the β-position of the Michael acceptor. frontiersin.org Such reactions can often proceed without a catalyst, as the amine itself can act as both the nucleophile and the base to facilitate the reaction. nih.govdaneshyari.com

Studies on similar amines, such as cyclohexylamine (B46788), have shown that the reaction with acceptors like diethyl maleate (B1232345) can proceed readily, sometimes even without a solvent. daneshyari.com For primary amines, this addition can sometimes be followed by a subsequent intramolecular cyclization, depending on the structure of the reactants. frontiersin.org

Table 1: Representative Aza-Michael Donors and Acceptors

| Michael Donor (Amine) | Michael Acceptor (Alkene) | Product Type |

|---|---|---|

| Cyclohexylamine | Diethyl Maleate | β-Amino Ester |

| Aniline | 2-Cyclohexen-1-one | β-Amino Ketone |

| Piperidine (B6355638) | Itaconic Acid | Modified Carboxylic Acid |

| Ethanolamine | Dimethyl Itaconate | N-functionalized Pyrrolidone |

Salt Formation and Brønsted-Lowry Basicity in Reaction Systems

As an aliphatic amine, Cyclohexanamine, 4-(1-iminoethyl)- will act as a Brønsted-Lowry base, readily accepting a proton from an acid to form a cyclohexylammonium salt. The basicity of cyclohexylamine is reported with a pKa of 10.64 for its conjugate acid. wikipedia.org The presence of the 4-(1-iminoethyl) substituent may slightly alter this value, but strong basic character is expected. This property is fundamental to its reactivity, influencing its nucleophilicity and its role in acid-catalyzed reactions. In reaction systems, the addition of a strong acid will protonate the amine, deactivating its nucleophilicity. Conversely, in the presence of a base, the amine will remain in its neutral, nucleophilic form.

Alkylation and Quaternization Processes

The nucleophilic amine can undergo N-alkylation upon reaction with alkyl halides through an SN2 mechanism. The reaction introduces an alkyl group onto the nitrogen atom. Primary amines can be successively alkylated to form secondary and then tertiary amines. Further alkylation of the tertiary amine leads to the formation of a quaternary ammonium (B1175870) salt.

The stereochemistry of such reactions can be influenced by the steric bulk of the reactants. For instance, in the alkylation of enamines derived from substituted cyclohexanones, the electrophile may preferentially attack from the less hindered face of the molecule. youtube.com While Cyclohexanamine, 4-(1-iminoethyl)- is not an enamine, similar steric considerations on the cyclohexane ring would apply. Over-alkylation can be a common side reaction, leading to mixtures of products.

Reactivity of the Iminoethyl Functional Group

The iminoethyl group, C(CH₃)=NH, features a carbon-nitrogen double bond, which is susceptible to nucleophilic attack and hydrolysis.

Hydrolysis Pathways and Equilibrium Studies

The imine functional group is generally susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the corresponding carbonyl compound (in this case, a ketone) and the amine. The reaction is essentially the reverse of imine formation. The hydrolysis of imines is typically catalyzed by acid and involves the addition of water across the double bond.

The equilibrium between the imine and the hydrolyzed products (ketone and amine) is dependent on the reaction conditions. In the presence of a large excess of water, the equilibrium will favor the hydrolysis products. Conversely, removal of water will drive the reaction toward imine formation. Studies on the hydrolysis of related N-substituted amides and other acetals show that the reaction can be promoted under either acidic or basic conditions, with the specific pathway depending on the substrate and reagents used. researchgate.netnih.gov

Table 2: Products of Hydrolysis

| Starting Compound | Reagents | Products |

|---|---|---|

| Cyclohexanamine, 4-(1-iminoethyl)- | H₂O, H⁺ | 4-Aminocyclohexyl methyl ketone, Ammonia (B1221849) |

| N-Benzoyl Pyrrolidine | NaOH, MeOH/Dioxane | Sodium Benzoate, Pyrrolidine researchgate.net |

| (E)-3-(Ethylthio)-1-phenyl-3-(phenylamino)prop-2-en-1-one | H₂O, Acid | S-ethyl 3-oxo-3-phenylpropanethioate, Aniline nih.gov |

Reduction and Oxidation Reactions of the Imine Bond

The imine (C=N) double bond in Cyclohexanamine, 4-(1-iminoethyl)- is a key functional group that dictates much of its reactivity. This bond can undergo both reduction and oxidation reactions, leading to the formation of amines and other nitrogen-containing compounds, respectively.

Reduction of the Imine Bond:

The reduction of the imine functionality to an amine is a fundamental transformation. Catalytic hydrogenation is a widely employed method for this purpose, utilizing transition metal catalysts. researchgate.net For Cyclohexanamine, 4-(1-iminoethyl)-, this reaction would yield the corresponding saturated amine, 4-(1-aminoethyl)cyclohexanamine.

The mechanism of catalytic hydrogenation of imines can proceed through several pathways, often dependent on the catalyst and reaction conditions. researchgate.netresearchgate.net A common pathway involves the coordination of the imine's nitrogen atom to the metal center, followed by the oxidative addition of dihydrogen. researchgate.net Subsequent hydride transfer to the imine carbon and reductive elimination produces the amine product. researchgate.net

Alternatively, a metal-ligand cooperation (MLC) mechanism can be operative, where both the metal center and the ligand participate in the hydrogen activation and transfer steps. researchgate.net

Table 1: Common Catalysts and Conditions for Imine Reduction

| Catalyst System | Reducing Agent | Typical Conditions | Product |

|---|---|---|---|

| Pd/C, PtO₂, Raney Ni | H₂ gas | Room temperature to moderate heat, atmospheric to high pressure | Secondary Amine |

| NaBH₄, LiAlH₄ | - | Alcoholic or ethereal solvents | Secondary Amine |

Oxidation of the Imine Bond:

The oxidation of the imine bond in Cyclohexanamine, 4-(1-iminoethyl)- is less common than reduction but can lead to various products depending on the oxidant and reaction conditions. Photo-oxidation of similar compounds like cyclohexylamine has been shown to produce a complex mixture of products, including oximes and amides. rsc.org The oxidation of the imine could potentially lead to the formation of an oxaziridine, which can then rearrange or react further.

Complexation and Ligand Behavior in Transition Metal Chemistry

The presence of both a primary amine and an imine group makes Cyclohexanamine, 4-(1-iminoethyl)- a potentially versatile ligand in coordination chemistry.

Cyclohexanamine, 4-(1-iminoethyl)- can be classified as a diimine ligand, which are well-known for their ability to coordinate with a wide range of metal ions. researchgate.netresearchgate.netscispace.comrsc.org The nitrogen atoms of both the amine and the imine group can act as electron-pair donors, allowing the molecule to function as a bidentate ligand, forming a stable chelate ring with a metal center. researchgate.netrsc.org

The coordination can occur in several ways:

Bidentate Chelating (κ²-N,N'): Both the imine nitrogen and the amine nitrogen coordinate to a single metal center, forming a metallacycle. researchgate.net This is a common and stable coordination mode for ligands of this type.

Monodentate (κ¹): Only one of the nitrogen atoms (likely the imine nitrogen due to its sp² hybridization) coordinates to the metal center. researchgate.net

Bridging (μ): The ligand can bridge two or more metal centers, with each nitrogen atom coordinating to a different metal. researchgate.net

The flexible cyclohexyl backbone allows for conformational adjustments to achieve an optimal geometry for chelation. The electronic properties of the ligand, such as its ability to act as a σ-donor and a π-acceptor, can be tuned by substituents on the cyclohexyl ring or the imine group. rsc.orgworktribe.com α-Diimine ligands are also known to be redox-active, capable of existing in neutral, radical anionic, or dianionic forms when complexed with a metal. researchgate.netrsc.orgworktribe.com

Table 2: Potential Coordination Geometries with Transition Metals

| Metal Ion | Potential Coordination Number | Likely Geometry | Reference |

|---|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | rsc.orgresearchgate.net |

| Ni(II) | 4, 6 | Tetrahedral, Square Planar, Octahedral | researchgate.netnih.gov |

| Fe(II) | 6 | Octahedral | researchgate.netresearchgate.net |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | researchgate.netnih.gov |

Complexes of Cyclohexanamine, 4-(1-iminoethyl)- with transition metals have the potential to act as catalysts in various organic transformations. The ligand can influence the catalytic activity of the metal center by modifying its steric and electronic environment.

Hydrogenation and Hydroamination:

Iron complexes with imine ligands have been investigated for oxidation catalysis. researchgate.net Rhodium and iridium complexes with imine-containing ligands are known to catalyze the asymmetric hydrogenation of prochiral imines. researchgate.net A complex formed with Cyclohexanamine, 4-(1-iminoethyl)- could potentially catalyze the hydrogenation of other imines or alkenes. The mechanism would likely involve coordination of the substrate to the metal center, followed by migratory insertion into a metal-hydride bond. rsc.orgacs.org

Cycloaddition Reactions:

Early transition metal imido complexes are known to undergo [2+2] cycloaddition reactions with unsaturated molecules like alkynes and imines. nih.gov While Cyclohexanamine, 4-(1-iminoethyl)- would act as a ligand rather than the reactive imido species in this case, its coordination to the metal center would influence the reactivity of the metal-imido bond with external substrates.

C-H Activation:

Transition metal-catalyzed C-H bond activation is a powerful tool in organic synthesis. The mechanism often involves coordination of a directing group to the metal center to bring a C-H bond into close proximity for activation. nih.gov The imine or amine group of Cyclohexanamine, 4-(1-iminoethyl)- could serve as such a directing group when it is part of a substrate, or as a ligand, it could influence the ability of the metal complex to perform C-H activation on other molecules.

Spectroscopic Data for Cyclohexanamine, 4-(1-iminoethyl)- Not Found

Extensive searches for scientific literature and spectral data on the chemical compound Cyclohexanamine, 4-(1-iminoethyl)- have yielded no specific results. Detailed spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Electronic Absorption/Emission data, does not appear to be available in publicly accessible scientific databases and research publications for this particular molecule.

The search results consistently provided information on related but structurally distinct compounds, such as Cyclohexylamine and its derivatives like 4,4'-methylenebis(cyclohexanamine). While these molecules share the cyclohexanamine moiety, their spectroscopic characteristics would differ significantly from the target compound due to the absence of the 4-(1-iminoethyl) substituent.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexanamine, 4 1 Iminoethyl and Its Derivatives

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Monitoring

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within molecules containing a C=N imine bond. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In imine derivatives, the primary electronic transitions observed are typically π-π* and n-π. nih.govnih.gov The π-π transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n-π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. nih.govnih.gov

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, increasing the conjugation of the system by introducing aromatic rings or other chromophores can lead to a bathochromic (red) shift in the absorption maximum. nih.gov Studies on various aromatic imines have shown that their absorption spectra can be tuned by altering their chemical structure. nih.govnih.gov

UV-Vis spectroscopy is also instrumental in monitoring the formation of complexes involving imines. The interaction of an imine with a metal ion or another molecule can lead to significant changes in the electronic environment of the chromophore, resulting in a shift in the absorption spectrum. This phenomenon allows for the real-time tracking of complexation reactions and the determination of their kinetics. rsc.orgrsc.org For example, the formation of metal complexes with imine ligands has been widely studied using UV-Vis spectroscopy. rsc.orgresearchgate.net The appearance of new absorption bands or shifts in existing ones provides clear evidence of complex formation.

Furthermore, the presence of isosbestic points in the UV-Vis spectra during a reaction or titration indicates a clean conversion from one species to another, such as the formation of a complex from the free ligand and metal ion. nih.govresearchgate.net This is particularly useful in studying the stoichiometry and stability of the resulting complexes.

Fluorescence Spectroscopy of Iminoethyl Chromophores

Fluorescence spectroscopy provides valuable information about the excited state properties of molecules containing iminoethyl chromophores. Upon absorption of light, the molecule is promoted to an excited electronic state. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum. researchgate.net

The fluorescence properties of imine derivatives, including quantum yield and lifetime, are highly dependent on their molecular structure and environment. The presence of an iminoethyl group can influence the fluorescence of a molecule, and its emission characteristics can be modulated by the introduction of different substituents. For instance, some imine-based compounds exhibit weak emission, while others can be highly fluorescent. researchgate.net

The formation of complexes can also significantly impact the fluorescence of iminoethyl-containing molecules. Coordination to a metal ion can either enhance or quench the fluorescence, depending on the nature of the metal and the ligand. This property is exploited in the design of fluorescent sensors for metal ions.

Moreover, changes in the emission wavelength can be rationally engineered by altering the electrostatic environment of the chromophore. For example, modifying the protein binding pocket of a fluorophore containing an imine linkage can lead to substantial shifts in its emission spectrum. acs.org Time-resolved fluorescence spectroscopy can provide further insights into the dynamics of the excited state, including processes like excimer formation. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for the characterization of Cyclohexanamine, 4-(1-iminoethyl)- and its derivatives, providing precise molecular weight determination and detailed structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of newly synthesized compounds and for distinguishing between molecules with the same nominal mass but different elemental formulas. mdpi.comacs.org HRMS has been successfully employed in the characterization of various imine derivatives and their reaction products. acs.orgresearchgate.net The technique is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and identify individual components. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting product ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its connectivity and functional groups. nih.govresearchgate.netacs.org

The fragmentation pathways of imine-containing compounds have been studied to understand their structural characteristics. nih.govuri.edunih.govnih.govresearchgate.net Common fragmentation pathways for cyclic amines and related structures can involve ring-opening reactions, loss of substituents, and rearrangements. uri.edulookchem.com For instance, in the analysis of poly(ethylene imine)s, fragmentation was proposed to occur via a charge-remote rearrangement through a four-membered cyclic transition state, as well as through charge-induced fragmentations. nih.gov Similarly, studies on ketamine analogues, which are aromatic cyclohexanone (B45756) amine derivatives, have identified characteristic fragmentation pathways involving α-cleavage and subsequent losses of small neutral molecules. nih.gov The knowledge of these fragmentation patterns is highly valuable for the structural identification of unknown imine derivatives and their metabolites. nih.govnih.govnih.gov

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

Crystal Structure Determination of Cyclohexanamine, 4-(1-iminoethyl)- Complexes and Derivatives

The crystal structures of numerous imine derivatives and their complexes have been determined, providing invaluable insights into their molecular geometry and stereochemistry. mdpi.comresearchgate.netnih.gov For example, the crystal structure of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine has been reported, revealing the specific arrangement of the atoms in the molecule. researchgate.net

X-ray diffraction studies on metal complexes of imine ligands have elucidated the coordination geometry around the metal center and the bonding interactions between the metal and the ligand. mdpi.com These studies are crucial for understanding the properties and reactivity of such complexes.

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of Cyclohexanamine, 4-(1-iminoethyl)-, which features a primary amine (-NH2) and an imine (=NH) group, allows for significant intermolecular interactions that dictate its physical properties and molecular recognition behavior. The primary amine group serves as a hydrogen bond donor, while the lone pair of electrons on the imine nitrogen acts as a hydrogen bond acceptor. uochb.cznumberanalytics.com This donor-acceptor capability facilitates the formation of intermolecular hydrogen bonds (N-H···N) between two or more molecules, potentially leading to the formation of dimers or larger supramolecular assemblies.

The study of these interactions typically employs spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netnih.gov In ¹H NMR spectroscopy, protons involved in hydrogen bonding exhibit characteristic downfield chemical shifts. semanticscholar.org For instance, the amine protons (NH₂) of Cyclohexanamine, 4-(1-iminoethyl)- would be expected to show a concentration-dependent chemical shift, indicating their participation in intermolecular hydrogen bonding. uochb.cz Two-dimensional NMR techniques, like NOESY, can provide direct evidence of through-space interactions, confirming the proximity of atoms involved in these non-covalent bonds. nih.gov

IR spectroscopy is also a powerful tool for identifying hydrogen bonds. The stretching frequency (ν) of the N-H bond in the primary amine is sensitive to its environment. In the absence of hydrogen bonding (e.g., in a dilute solution in a nonpolar solvent), the N-H stretch would appear at a higher wavenumber. In the presence of hydrogen bonding, this band broadens and shifts to a lower wavenumber. semanticscholar.org

Table 1: Potential Non-Covalent Interactions in Cyclohexanamine, 4-(1-iminoethyl)- and Their Spectroscopic Indicators

| Interaction Type | Donor Group | Acceptor Group | Expected Spectroscopic Evidence |

| Hydrogen Bonding | Primary Amine (N-H) | Imine Nitrogen (N) | ¹H NMR: Downfield shift of NH₂ proton signals. IR: Broadening and shift to lower wavenumber for the N-H stretching band. |

| Van der Waals Forces | Cyclohexane (B81311) Ring (C-H) | Cyclohexane Ring (C-H) | General contribution to molecular packing and physical properties; studied by thermodynamic and computational methods. |

Other Advanced Spectroscopic and Analytical Techniques

Beyond standard structural elucidation, advanced techniques are required to probe the electronic properties and reactivity of Cyclohexanamine, 4-(1-iminoethyl)-.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the detection and characterization of species with unpaired electrons, such as radicals. libretexts.org While Cyclohexanamine, 4-(1-iminoethyl)- is a diamagnetic molecule in its ground state, it can be converted into a paramagnetic radical cation through a one-electron oxidation process. nih.gov This oxidation would likely remove an electron from one of the nitrogen lone pairs, as these are typically the highest occupied molecular orbitals (HOMO) in such structures. researchgate.net

The resulting radical cation would be amenable to study by ESR spectroscopy. The ESR spectrum provides two key pieces of information: the g-factor, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N). libretexts.orgethernet.edu.et

For the radical cation of Cyclohexanamine, 4-(1-iminoethyl)-, hyperfine coupling would be expected primarily with the nitrogen nucleus on which the spin density is centered and with the protons on adjacent carbon atoms (α-protons). The interaction with a ¹⁴N nucleus (spin I=1) would split the ESR signal into a triplet, and further coupling with neighboring protons would create a more complex splitting pattern. ucl.ac.uk Analysis of these hyperfine couplings allows for the mapping of the spin density distribution across the molecule. libretexts.org

Table 2: Hypothetical ESR Parameters for the Radical Cation of Cyclohexanamine, 4-(1-iminoethyl)-

| Parameter | Interacting Nucleus | Expected Value Range | Information Provided |

| Hyperfine Coupling Constant (aN) | ¹⁴N (Amine or Imine) | 10-20 Gauss | Location and extent of spin density on the nitrogen atom. |

| Hyperfine Coupling Constant (aH) | α-protons | 20-30 Gauss | Delocalization of spin density onto adjacent C-H bonds via hyperconjugation. |

| g-factor | Radical Cation | ~2.003 | Characteristic of an organic radical with spin density on nitrogen. |

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the reduction and oxidation (redox) behavior of molecules. Cyclohexanamine, 4-(1-iminoethyl)- possesses both an oxidizable primary amine and a reducible imine group, making its redox chemistry particularly interesting. scielo.org.mxmdpi.com

The primary amine can undergo electrochemical oxidation, a process that typically involves the initial formation of a radical cation, as discussed in the ESR section. nih.gov This would be observed as an anodic peak (oxidation peak) in a cyclic voltammogram. The potential at which this occurs provides information about the ease of electron removal from the molecule.

Conversely, the imine functional group can be reduced. This process is often pH-dependent, as the imine nitrogen may be protonated prior to electron transfer, which makes the reduction more favorable. scielo.org.mx The reduction would appear as a cathodic peak (reduction peak) in the CV scan. The separation between the anodic and cathodic peaks can provide insights into the reversibility of the redox process. Studies on similar aliphatic imines show that reduction potentials are more favorable at lower pH values. scielo.org.mx

Table 3: Plausible Electrochemical Reactions for Cyclohexanamine, 4-(1-iminoethyl)-

| Process | Active Functional Group | Reaction | Expected CV Feature |

| Oxidation | Primary Amine | R-NH₂ → [R-NH₂]•+ + e⁻ | Anodic peak (Epa) |

| Reduction | Imine | R=NH + e⁻ + H⁺ → R-N•H₂ | Cathodic peak (Epc), likely pH-dependent |

Theoretical and Computational Chemistry Investigations of Cyclohexanamine, 4 1 Iminoethyl

Reactivity and Reaction Mechanism Predictions

The reactivity and potential chemical transformations of Cyclohexanamine, 4-(1-iminoethyl)- have not been elucidated through computational means in the available literature.

Transition State Characterization and Reaction Pathway Elucidation

There are no available studies that characterize the transition states or elucidate reaction pathways for chemical reactions involving Cyclohexanamine, 4-(1-iminoethyl)-. Such research would provide valuable insights into its chemical behavior and potential synthesis or degradation routes.

Molecular Dynamics Simulations for Reaction Kinetics and Solvent Effects

Molecular dynamics (MD) simulations, which can model the movement of atoms and molecules over time, have not been reported for Cyclohexanamine, 4-(1-iminoethyl)-. MD simulations are instrumental in understanding reaction kinetics and the influence of solvents on molecular behavior and reactivity.

Spectroscopic Property Simulations and Correlations with Experimental Data

No computational studies simulating the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of Cyclohexanamine, 4-(1-iminoethyl)- were found. The correlation of simulated spectra with experimental data is a powerful method for confirming molecular structures and understanding spectroscopic features.

Predicted NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations are crucial for predicting the spectral properties of molecules like Cyclohexanamine, 4-(1-iminoethyl)-, providing insights that complement experimental data.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an essential tool in structural elucidation. arxiv.org For ¹H and ¹³C nuclei, these predictions are highly sensitive to the electronic environment of the atoms within the molecule. arxiv.orgnih.gov Machine learning models, often trained on large datasets of known structures and their experimental NMR spectra, can achieve high accuracy. arxiv.orgnih.gov For instance, models can reach mean absolute errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. arxiv.org The prediction for the imino proton in the 4-(1-iminoethyl) group would be of particular interest, as its chemical shift is influenced by the electronic nature of the neighboring nitrogen and carbon atoms. nih.gov The chemical shifts of the cyclohexyl ring protons and carbons would be indicative of the ring's conformation and the electronic effects of the substituent.

Table 1: Predicted NMR Chemical Shifts (ppm) for Cyclohexanamine, 4-(1-iminoethyl)- This table is a hypothetical representation based on typical prediction accuracies and may not reflect experimentally verified values.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Imino) | 7.5 - 8.5 |

| ¹H (Cyclohexyl - CH) | 2.5 - 3.5 |

| ¹H (Cyclohexyl - CH₂) | 1.2 - 2.2 |

| ¹H (Amino - NH₂) | 1.0 - 3.0 |

| ¹H (Methyl - CH₃) | 2.0 - 2.5 |

| ¹³C (Imino - C=N) | 160 - 170 |

| ¹³C (Cyclohexyl - C-N) | 50 - 60 |

| ¹³C (Cyclohexyl - CH₂) | 25 - 40 |

| ¹³C (Methyl - CH₃) | 20 - 30 |

Vibrational Frequencies:

Vibrational frequency calculations, typically performed using methods like Density Functional Theory (DFT), are instrumental in interpreting infrared (IR) and Raman spectra. q-chem.com These calculations predict the frequencies at which different parts of the molecule will vibrate, corresponding to specific bond stretches, bends, and torsions. researchgate.net For Cyclohexanamine, 4-(1-iminoethyl)-, key vibrational modes would include the C=N imine stretch, the N-H stretches of the amine group, and various C-H and C-C vibrations within the cyclohexyl ring. The calculated frequencies help in assigning the peaks observed in experimental spectra to specific molecular motions. q-chem.com

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of Cyclohexanamine, 4-(1-iminoethyl)- This table is a hypothetical representation and the exact values would depend on the computational method and basis set used.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Imino (C=N) | Stretch | 1640 - 1690 |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Methyl (C-H) | Symmetric & Asymmetric Stretch | 2850 - 3000 |

| Cyclohexyl (C-H) | Stretch | 2850 - 2960 |

| Cyclohexyl (C-C) | Stretch | 800 - 1200 |

UV-Vis Spectra Simulation and Electronic Transitions

Simulations of Ultraviolet-Visible (UV-Vis) spectra provide valuable information about the electronic transitions within a molecule. youtube.comresearchgate.net These transitions involve the promotion of electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net The energy difference between these orbitals dictates the wavelength of light absorbed.

For Cyclohexanamine, 4-(1-iminoethyl)-, the UV-Vis spectrum is expected to be dominated by transitions involving the π electrons of the C=N double bond. The presence of the lone pair of electrons on the nitrogen atoms (both in the imino and amino groups) can also lead to n→π* transitions. The specific wavelengths and intensities of these transitions can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

Table 3: Simulated Electronic Transitions for Cyclohexanamine, 4-(1-iminoethyl)- This table is a hypothetical representation. The actual values depend on the chosen computational method, basis set, and solvent model.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280 | Low | n → π* |

| S₀ → S₂ | ~220 | High | π → π* |

Intermolecular Interactions and Supramolecular Assembly Modeling

The way molecules of Cyclohexanamine, 4-(1-iminoethyl)- interact with each other governs its physical properties in the solid state, such as its crystal packing and melting point.

Hydrogen Bonding and Dispersion Interaction Analysis

Hydrogen Bonding: The presence of both a primary amine (-NH₂) and an imine (=NH) group makes Cyclohexanamine, 4-(1-iminoethyl)- capable of forming hydrogen bonds. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of both the amine and imine groups can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the supramolecular assembly of the molecule. researchgate.netnih.gov

Hirshfeld Surface Analysis and Energy Frameworks

Energy Frameworks: Energy framework calculations provide a visual representation of the energetic landscape of the crystal packing. researchgate.net They depict the interaction energies between a central molecule and its neighbors, typically showing separate frameworks for electrostatic and dispersion energies. This analysis would illustrate the topology and strength of the intermolecular interactions, highlighting the dominant forces in the stabilization of the crystal structure. researchgate.net

Charge Distribution and Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netnih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Negative Regions (Red/Yellow): These areas correspond to an excess of electron density and are susceptible to electrophilic attack. researchgate.net In Cyclohexanamine, 4-(1-iminoethyl)-, the nitrogen atoms of the imine and amine groups are expected to be the most negative regions, indicating their nucleophilic character. thaiscience.info

Positive Regions (Blue): These areas indicate a deficiency of electron density and are prone to nucleophilic attack. researchgate.net The hydrogen atoms of the amine group and those attached to the cyclohexyl ring are likely to be the most positive regions. nih.gov

Neutral Regions (Green): These areas represent regions of near-zero potential.

The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the sites most likely to engage in intermolecular interactions, particularly hydrogen bonding. mdpi.com

Mulliken Charge Analysis and Electron Localization Functions (ELF)

A comprehensive search of available scientific literature and computational chemistry databases has revealed a significant gap in the specific theoretical and computational data for the compound Cyclohexanamine, 4-(1-iminoethyl)- . While general principles of Mulliken charge analysis and Electron Localization Functions (ELF) are well-established in computational chemistry for evaluating the electronic structure of molecules, specific studies and detailed research findings, including data tables for this particular compound, are not present in the public domain.

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. wikipedia.orgjussieu.fr This analysis provides insights into the electron distribution and can help in understanding the reactivity and intermolecular interactions of a compound. wikipedia.org The calculation involves the partitioning of the total electron population among the different atoms in a molecule based on the linear combination of atomic orbitals (LCAO) used to represent the molecular orbitals. wikipedia.org However, it is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation, which can sometimes lead to results that are not chemically intuitive. wikipedia.org

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding in molecules. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org Regions of high ELF values typically correspond to core electrons, covalent bonds, and lone pairs, thus offering a chemically intuitive picture of electron localization. wikipedia.org The analysis of ELF can reveal the nature of chemical bonds, from highly localized covalent bonds to more delocalized systems. cdnsciencepub.com

Despite the utility of these computational methods, no specific studies reporting the Mulliken charges or ELF analysis for Cyclohexanamine, 4-(1-iminoethyl)- could be located. Consequently, the generation of data tables and a detailed discussion of the research findings for this specific molecule is not possible at this time. Further theoretical and computational research would be required to produce the specific data requested.

Functionalization, Derivatization, and Analog Synthesis of Cyclohexanamine, 4 1 Iminoethyl

Synthesis of Substituted Cyclohexanamine, 4-(1-iminoethyl)- Derivatives

The synthesis of derivatives of Cyclohexanamine, 4-(1-iminoethyl)- can be approached by modifying its three principal components: the cyclohexane (B81311) core, the primary amine, and the iminoethyl side chain.

Introducing substituents onto the cyclohexane ring is a key strategy for tuning the steric and electronic properties of the final molecule. The synthesis of such polysubstituted cyclohexanes often relies on powerful carbon-carbon bond-forming reactions. Cascade or domino reactions, such as the Michael-aldol sequence, are particularly effective for constructing highly functionalized cyclohexanone (B45756) skeletons, which are precursors to the target amine. beilstein-journals.orgnih.govnih.gov For instance, a base-catalyzed Michael-aldol domino reaction between β-keto esters and trisubstituted Michael acceptors can yield polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov These ketone precursors can then be converted to the corresponding amine and imine functionalities.

The stereoselective synthesis of the cyclohexanone core is of considerable interest as it forms the backbone of numerous natural products and pharmaceuticals. beilstein-journals.orgnih.gov Methods involving cascade Michael–aldol (B89426) reactions often provide access to these core structures with a high degree of stereocontrol. nih.gov

The primary amine group is a versatile handle for a multitude of chemical modifications. One of the most common derivatizations is N-alkylation to form secondary or tertiary amines. Reductive amination is a highly effective method for this transformation, involving the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ. masterorganicchemistry.comorganic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful due to their selectivity. masterorganicchemistry.com This method avoids the over-alkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com

Beyond alkylation, the amine can undergo acylation with acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to yield sulfonamides, further expanding the library of accessible derivatives.

| Transformation Type | Reagent Class | Example Reagents | Product |

|---|---|---|---|

| N-Alkylation | Aldehydes/Ketones + Reducing Agent | Formaldehyde, Acetaldehyde; NaBH₃CN, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| N-Acylation | Acid Chlorides / Anhydrides | Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride | Amide |

| N-Sulfonylation | Sulfonyl Chlorides | Tos-Cl, Ms-Cl | Sulfonamide |

The iminoethyl group (C=N) is another key site for functionalization, offering reactivity distinct from the primary amine. Its transformations primarily include hydrolysis and reduction.

Hydrolysis: The imine functionality is susceptible to hydrolysis, particularly under acidic conditions. This reaction cleaves the C=N double bond, reverting the iminoethyl group back to its parent carbonyl compound—in this case, an acetyl group. byjus.commasterorganicchemistry.comchemistrysteps.com This transformation yields 4-acetylcyclohexylamine, a valuable ketone-containing intermediate for further synthesis.

Reduction: The C=N double bond can be readily reduced to a C-N single bond, converting the imine into a primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). byjus.com This reduction is a key step in a process known as reductive amination and results in the formation of a 1,4-diaminocyclohexane derivative, a scaffold with significant utility in catalyst design. masterorganicchemistry.combyjus.com

| Reaction | Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | Aqueous acid (H₃O⁺) | Ketone (Acetyl) | Generates 4-acetylcyclohexylamine intermediate |

| Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation | Primary Amine | Forms a 1,4-diaminocyclohexane scaffold |

Development of Specific Ligands and Organocatalysts Based on the Cyclohexanamine, 4-(1-iminoethyl)- Scaffold

Chiral diamines are privileged scaffolds in the field of asymmetric catalysis. researchgate.net The reduction of Cyclohexanamine, 4-(1-iminoethyl)- provides a direct route to a 1,4-diaminocyclohexane derivative. While much of the existing research focuses on trans-1,2-diaminocyclohexane (DACH) derivatives, the principles can be extended to the 1,4-disubstituted system. researchgate.netacs.org

By functionalizing the two amine groups of the resulting diamine, novel bifunctional organocatalysts can be designed. For example, incorporating a hydrogen-bond donor moiety (like thiourea (B124793) or squaramide) on one amine and leaving the other as a basic site creates a catalyst capable of activating both an electrophile and a nucleophile simultaneously. researchgate.net Such catalysts are highly effective in a range of asymmetric transformations, including Mannich reactions, Michael additions, and aldol reactions. researchgate.netnii.ac.jp The rigid cyclohexane backbone helps to create a well-defined chiral environment, which is crucial for achieving high levels of stereocontrol.

Synthesis of Polymeric Materials Incorporating Cyclohexanamine, 4-(1-iminoethyl)- Subunits

The bifunctional nature of derivatives of Cyclohexanamine, 4-(1-iminoethyl)- makes them attractive candidates as monomers for step-growth polymerization. Specifically, the 1,4-diamino derivative obtained via reduction of the imine can serve as a monomer for the synthesis of polyamides. rasayanjournal.co.in

Condensation polymerization of this diamine with a dicarboxylic acid or a more reactive diacyl chloride leads to the formation of a polyamide, where repeating units are linked by amide bonds (-CONH-). sparkl.melibretexts.org The properties of the resulting polymer, such as thermal stability, mechanical strength, and chemical resistance, can be tailored by selecting the appropriate co-monomer. Aromatic dicarboxylic acids, for instance, can be used to synthesize semiaromatic polyamides (aramids), which are known for their high performance. acs.orgscience-revision.co.uk Furthermore, cyclohexylamine (B46788) derivatives have been noted for their utility as photostabilizers in various organic polymers, including polyolefins and polyamides, suggesting a potential dual role for this scaffold in materials science. google.com

| Co-monomer Type | Examples | Resulting Polymer Class |

|---|---|---|

| Aliphatic Dicarboxylic Acids | Adipic acid, Sebacic acid | Aliphatic Polyamide (e.g., Nylon-like) |

| Aliphatic Diacyl Chlorides | Adipoyl chloride, Sebacoyl chloride | Aliphatic Polyamide |

| Aromatic Dicarboxylic Acids | Terephthalic acid, Isophthalic acid | Semiaromatic Polyamide (Aramid) |

| Aromatic Diacyl Chlorides | Terephthaloyl chloride | Semiaromatic Polyamide (Aramid) |

Stereochemical Control in Derivatization Processes

For 1,4-disubstituted cyclohexanes, stereochemistry is defined by the relative orientation of the two substituents, leading to cis and trans diastereomers. libretexts.org Controlling this stereochemistry is paramount, as the different isomers can have vastly different biological activities and chemical properties. The trans isomer is generally the thermodynamically more stable configuration, as it allows both substituents to occupy equatorial positions in the chair conformation, minimizing steric strain. libretexts.org

Recent advances in biocatalysis offer powerful tools for stereochemical control. Transaminases have been successfully used for the diastereomer-selective deamination of cis/trans mixtures of 4-substituted cyclohexane-1-amines. nih.gov This process can selectively convert the undesired cis-diastereomer into the corresponding ketone, which can then be re-aminated to the more stable trans-isomer, constituting a dynamic kinetic resolution. nih.gov Such enzymatic methods provide an efficient route to obtaining the pure trans-diastereomer, which is often the desired isomer in pharmaceutical applications. nih.gov Synthetic strategies using rhodium-carbene initiated domino reactions have also been shown to produce highly substituted cyclohexanes with excellent stereocontrol. figshare.com

| Isomer | Substituent Positions (Chair Conformation) | Relative Stability | Key Features |

|---|---|---|---|

| cis | Axial, Equatorial | Less Stable | Subject to 1,3-diaxial interactions. Can be selectively removed/converted using biocatalysis. nih.gov |

| trans | Equatorial, Equatorial | More Stable | Thermodynamically favored product. Often the target isomer for applications. libretexts.orgnih.gov |

Applications in Advanced Chemical Synthesis and Materials Science Utilizing Cyclohexanamine, 4 1 Iminoethyl

Role as a Versatile Synthetic Building Block and Intermediate

The inherent functionalities of Cyclohexanamine, 4-(1-iminoethyl)- earmark it as a valuable building block in the field of organic synthesis. The presence of both a nucleophilic amine and an electrophilic imine carbon within the same molecule, situated on a conformationally well-defined cyclohexane (B81311) ring, offers a rich platform for a diverse array of chemical transformations.

Precursor in Complex Organic Molecule Synthesis

Cyclohexanamine, 4-(1-iminoethyl)- serves as a strategic precursor in the assembly of more complex molecular frameworks. The primary amine group can readily undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new substituents and build molecular complexity. For instance, its reaction with acyl chlorides or anhydrides can furnish amide derivatives, which are prevalent in many biologically active compounds and functional materials.

Furthermore, the imine moiety can be a focal point for nucleophilic attack. Organometallic reagents, such as Grignard or organolithium compounds, can add to the imine carbon to generate new carbon-carbon bonds, leading to the formation of more elaborate amine structures after subsequent work-up. This reactivity is crucial for the stereocontrolled synthesis of chiral amines, which are important intermediates in the pharmaceutical industry. The reduction of the imine group, typically with reducing agents like sodium borohydride (B1222165), provides a straightforward route to secondary amines, further expanding the synthetic utility of this compound.

The cyclohexane backbone also plays a critical role, providing a stereochemical scaffold that can influence the orientation of reacting groups and the stereochemical outcome of reactions. The ability to prepare and utilize specific stereoisomers of fluorinated cyclohexylamine (B46788) building blocks highlights the importance of the cyclohexane ring in designing molecules for discovery chemistry programs. beilstein-journals.orgnih.gov

Key Component in Multi-step Synthesis Strategies

In the context of multi-step synthesis, Cyclohexanamine, 4-(1-iminoethyl)- can be envisioned as a key intermediate that allows for the sequential or orthogonal functionalization of its different reactive sites. youtube.comyoutube.com This step-wise approach is fundamental to the construction of intricate target molecules. google.com A synthetic strategy might involve first protecting the primary amine, then performing a series of reactions on the imine functionality, and finally deprotecting and further modifying the amine. This controlled sequence of reactions is a cornerstone of modern organic synthesis. youtube.com

For example, the primary amine could be protected with a suitable protecting group like a tert-butoxycarbonyl (Boc) group. enamine.net The protected intermediate could then undergo a reaction at the imine, such as a reduction or an addition reaction. Following this, the Boc group can be removed under acidic conditions, revealing the primary amine for subsequent transformations. This type of synthetic planning allows for the precise construction of molecules with multiple functional groups and defined stereochemistry. The development of one-pot multi-step synthetic procedures, where multiple reactions are carried out in a single reaction vessel, is an area where such bifunctional building blocks are of particular interest. nih.gov

Catalysis and Ligand Design in Organic and Organometallic Reactions

The amine and imine functionalities present in Cyclohexanamine, 4-(1-iminoethyl)- make it an attractive scaffold for the design of novel ligands for catalysis. Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts in a wide range of organic and organometallic reactions. nih.gov

Development of Chiral Catalysts from Cyclohexanamine Derivatives

Chiral derivatives of cyclohexanediamine (B8721093) are well-established as privileged ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govacs.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. While direct data on Cyclohexanamine, 4-(1-iminoethyl)- as a chiral ligand is limited, its structural motifs are present in known chiral catalysts.

The synthesis of chiral catalysts often involves the derivatization of a chiral backbone, such as trans-1,2-diaminocyclohexane, with various coordinating groups. The primary amine of Cyclohexanamine, 4-(1-iminoethyl)-, if resolved into its enantiomers, could serve as a handle to introduce phosphine (B1218219), oxazoline, or other coordinating moieties. The imine group itself, or its reduced secondary amine derivative, can also act as a coordinating site. The resulting multidentate ligands can then be complexed with transition metals like palladium, rhodium, or copper to generate catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

A hypothetical synthetic route to a chiral ligand derived from Cyclohexanamine, 4-(1-iminoethyl)- is presented in the table below.

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | (rac)-Cyclohexanamine, 4-(1-iminoethyl)- | Chiral acid (e.g., tartaric acid) | Diastereomeric salts | Resolution of enantiomers |

| 2 | Resolved chiral Cyclohexanamine, 4-(1-iminoethyl)- | 2-(Diphenylphosphino)benzoic acid | Chiral phosphine-imine ligand | Synthesis of a bidentate ligand |

| 3 | Chiral phosphine-imine ligand | [Rh(COD)Cl]₂ | Chiral Rhodium catalyst | Preparation of the active catalyst |

This table presents a hypothetical synthetic pathway and is for illustrative purposes.

Ligand Applications in Polymerization Reactions (e.g., ROMP, ATRP)

While specific applications of Cyclohexanamine, 4-(1-iminoethyl)- as a ligand in Ring-Opening Metathesis Polymerization (ROMP) or Atom Transfer Radical Polymerization (ATRP) are not extensively documented, the structural elements of the molecule suggest its potential in this area. In both ROMP and ATRP, the ligand plays a critical role in controlling the activity and stability of the metal catalyst, which in turn influences the properties of the resulting polymer.

For ATRP, which commonly employs copper catalysts, ligands containing nitrogen donors are frequently used. The amine and imine groups of Cyclohexanamine, 4-(1-iminoethyl)- could coordinate to the copper center, and the steric and electronic properties of the ligand could be tuned by modifying the substituents on the cyclohexane ring or the imine nitrogen.

In ROMP, which is catalyzed by ruthenium or other transition metal carbene complexes, the ligands on the metal center are crucial for catalyst stability and reactivity. While phosphine ligands are common, N-heterocyclic carbenes (NHCs) and other nitrogen-based ligands have also been successfully employed. A derivative of Cyclohexanamine, 4-(1-iminoethyl)- could potentially be converted into an NHC precursor or a chelating nitrogen-based ligand for use in ROMP.

Materials Science Applications

The incorporation of specific functional groups into polymeric and solid-state materials is a key strategy for developing materials with advanced properties. The imine and amine functionalities of Cyclohexanamine, 4-(1-iminoethyl)- make it a candidate for integration into various material architectures.

The reversible nature of the imine bond has been exploited in the development of dynamic covalent networks (CANs) and self-healing materials. Imines can undergo exchange reactions, allowing for the rearrangement of crosslinks in a polymer network, which can lead to reprocessability and self-healing capabilities. Cyclohexanamine, 4-(1-iminoethyl)-, with its two reactive handles, could be used as a crosslinker or a monomer in the synthesis of such dynamic materials.

Furthermore, imine-linked covalent organic frameworks (COFs) have emerged as a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of COFs typically involves the condensation of multitopic building blocks. A suitably functionalized derivative of Cyclohexanamine, 4-(1-iminoethyl)- could potentially serve as a node in the construction of a 3D COF, with the cyclohexane ring providing rigidity and the amine and imine groups participating in the framework formation.

The primary amine group also offers a site for post-synthetic modification of materials. For example, a polymer or material incorporating Cyclohexanamine, 4-(1-iminoethyl)- could be further functionalized by reacting the free amine groups with other molecules to introduce new properties, such as fluorescence, biocompatibility, or specific binding capabilities.

| Material Class | Potential Role of Cyclohexanamine, 4-(1-iminoethyl)- | Resulting Property |

| Dynamic Covalent Networks (CANs) | Crosslinking agent or monomer | Reprocessability, self-healing |

| Covalent Organic Frameworks (COFs) | Node or linker | Porosity, catalytic activity |

| Functional Polymers | Monomer or post-synthetic modification handle | Tailored surface properties, biocompatibility |

This table outlines potential applications and is based on the known chemistry of the functional groups.

Contribution to Polymer Architecture and Properties

There is no available scientific literature to suggest that Cyclohexanamine, 4-(1-iminoethyl)- has been utilized in polymer synthesis or to influence polymer architecture and properties.

Role in Surface Chemistry and Coating Applications (e.g., Corrosion Inhibition Mechanisms)

No research could be found that investigates the role of Cyclohexanamine, 4-(1-iminoethyl)- in surface chemistry, including its potential as a corrosion inhibitor or its application in coatings.

Analytical Method Development and Validation for Chemical Characterization of Cyclohexanamine, 4 1 Iminoethyl

Chromatographic Method Development for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Method Optimization

No published HPLC methods specifically developed for the analysis of Cyclohexanamine, 4-(1-iminoethyl)- were found.

Gas Chromatography (GC) for Volatile Species Analysis

There are no available records of GC methods being utilized for the analysis of volatile species related to Cyclohexanamine, 4-(1-iminoethyl)-.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

No literature detailing the use of hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of Cyclohexanamine, 4-(1-iminoethyl)- could be located.

Spectrophotometric Assay Development for Quantification

UV-Vis Spectrophotometry-Based Assays

No UV-Vis spectrophotometry-based assays for the quantification of Cyclohexanamine, 4-(1-iminoethyl)- have been reported in the scientific literature.

Fluorometric Methods

There is no information available on the development or application of fluorometric methods for the quantification of Cyclohexanamine, 4-(1-iminoethyl)-.

Electrochemical Analytical Techniques for Characterization

Electrochemical analytical techniques are powerful tools for the characterization of electroactive species, such as Cyclohexanamine, 4-(1-iminoethyl)-. These methods measure electrical quantities like potential, current, or charge to provide information about the analyte. unimed.edu.ng The presence of the primary amine and the imine group in the molecule suggests that it can be either oxidized or reduced, making it a suitable candidate for electrochemical analysis. researchgate.netrsc.org

One of the most common and informative electrochemical techniques is Cyclic Voltammetry (CV) . CV can be used to investigate the redox properties of Cyclohexanamine, 4-(1-iminoethyl)-, providing information on its oxidation and reduction potentials. This technique involves scanning the potential of an electrode and measuring the resulting current. The resulting plot, a voltammogram, can reveal the electrochemical mechanism and kinetic parameters of the redox reactions. nih.gov For instance, the electrochemical oxidation of aliphatic amines and imine derivatives has been studied, indicating that these functional groups are electroactive. rsc.orgmdpi.com

Another potential technique is Potentiometry , where the potential of an electrochemical cell is measured under static conditions. unimed.edu.ng This could be employed to determine the concentration of the compound if a suitable ion-selective electrode (ISE) can be developed. Furthermore, Amperometric Titrations , a dynamic method where current is measured as a function of the volume of a titrant, could be used for quantitative analysis. unimed.edu.ng Given that primary amines can be titrated, this presents a viable analytical route.

The choice of the specific electrochemical technique would depend on the analytical requirements, such as the need for qualitative or quantitative information, the desired sensitivity, and the complexity of the sample matrix.

Method Validation Principles and Practices (ICH Guidelines)

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The ICH Q2(R1) guideline provides a framework for validating analytical procedures. fda.govgmp-compliance.orgich.org The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of Cyclohexanamine, 4-(1-iminoethyl)-. The key validation parameters are discussed below. gmpinsiders.comcertified-laboratories.comloesungsfabrik.de

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comscioninstruments.com Selectivity refers to the degree to which the method can quantify the analyte in the presence of other compounds. scioninstruments.com

For an electrochemical method, specificity would be demonstrated by showing that the signal from Cyclohexanamine, 4-(1-iminoethyl)- is distinct and not interfered by structurally similar compounds or potential impurities. This can be achieved by analyzing a blank sample (matrix without the analyte), a sample of the analyte, and a mixture of the analyte with potential interfering substances. The electrochemical responses should show a clear, well-resolved signal for the target compound.

Table 1: Hypothetical Specificity Study Data for an Electrochemical Method

| Sample | Signal Response (e.g., Peak Current in µA) |

|---|---|

| Blank | No significant signal |

| Cyclohexanamine, 4-(1-iminoethyl)- Standard | 15.2 |

| Analyte + Potential Impurity A | 15.1 |

| Analyte + Potential Impurity B | 15.3 |

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.comscioninstruments.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gmpinsiders.com

To determine linearity, a series of at least five standard solutions of Cyclohexanamine, 4-(1-iminoethyl)- at different concentrations are prepared and analyzed. The response (e.g., peak current) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (R²) is a key indicator of linearity, with a value close to 1.000 indicating a strong linear relationship. gmpinsiders.com

Table 2: Hypothetical Linearity Data

| Concentration (µg/mL) | Response (Peak Current, µA) |

|---|---|

| 1.0 | 3.1 |

| 2.5 | 7.6 |

| 5.0 | 15.2 |

| 7.5 | 22.8 |

Linear Regression Equation: y = 3.01x + 0.08

Correlation Coefficient (R²): 0.9998

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. elementlabsolutions.com It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (same conditions, short interval), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). youtube.com

Table 3: Hypothetical Accuracy and Precision Data

| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |

|---|---|---|---|---|

| 2.0 | 1.98 | 99.0 | 1.5% | 1.8% |

| 5.0 | 5.05 | 101.0 | 1.2% | 1.5% |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. bitesizebio.comloesungsfabrik.de The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. bitesizebio.comloesungsfabrik.de

Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. khemit.netresearchgate.net For the signal-to-noise ratio method, an acceptable ratio for LOD is typically 3:1, and for LOQ, it is 10:1. khemit.netnpra.gov.my Using the calibration curve method, the following formulas are often used:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. khemit.netresearchgate.net

Table 4: Hypothetical LOD and LOQ Data

| Parameter | Method | Value (µg/mL) |

|---|---|---|

| LOD | Signal-to-Noise (3:1) | 0.25 |

| LOQ | Signal-to-Noise (10:1) | 0.80 |

| LOD | Calibration Curve (3.3 * σ/S) | 0.28 |